3-(Morpholine-4-sulfonyl)benzaldehyde
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Overview
Description
3-(Morpholine-4-sulfonyl)benzaldehyde is an organic compound characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-sulfonyl)benzaldehyde typically involves the sulfonation of benzaldehyde followed by the introduction of the morpholine group. One common method includes the reaction of benzaldehyde with chlorosulfonic acid to form benzaldehyde sulfonyl chloride, which is then reacted with morpholine to yield the desired product. The reaction conditions often involve maintaining a controlled temperature and using an appropriate solvent to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholine-4-sulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: 3-(Morpholine-4-sulfonyl)benzoic acid.
Reduction: 3-(Morpholine-4-sulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Morpholine-4-sulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-sulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The morpholine ring can also contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-sulfonyl)benzaldehyde: Similar structure but with the sulfonyl group attached at the para position.
3-(Morpholine-4-sulfonyl)benzoic acid: An oxidized form of the compound.
3-(Morpholine-4-sulfonyl)benzyl alcohol: A reduced form of the compound.
Uniqueness
3-(Morpholine-4-sulfonyl)benzaldehyde is unique due to the specific positioning of the morpholine and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646071-57-0 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H13NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8-9H,4-7H2 |
InChI Key |
CDCZBMYHPGZHAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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